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This guide provides a comparative analysis of the in vivo efficacy of novel SARS-CoV-2 nsp14

inhibitors, TDI-015051 and C10, against established antiviral agents, nirmatrelvir and

remdesivir. The data presented herein is derived from studies conducted in the K18-hACE2

transgenic mouse model, a widely used model for severe COVID-19. This document is

intended for researchers, scientists, and drug development professionals.

Executive Summary
The emergence of SARS-CoV-2 variants underscores the need for novel antiviral therapeutics

targeting conserved viral proteins. The non-structural protein 14 (nsp14) of SARS-CoV-2, a

bifunctional enzyme with exoribonuclease and N7-methyltransferase activities, is crucial for

viral replication and immune evasion, making it a prime target for antiviral drug development.

This guide summarizes the available preclinical data on two investigational nsp14 inhibitors,

TDI-015051 and C10, and compares their performance with the standard-of-care antivirals,

nirmatrelvir and remdesivir, in the K18-hACE2 mouse model of SARS-CoV-2 infection.

Comparative Efficacy of Antiviral Agents
The following tables summarize the quantitative data on the efficacy of the discussed antiviral

compounds in SARS-CoV-2 infected K18-hACE2 mice.

Table 1: Reduction in Lung Viral Titer
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Compoun
d

Dosage
Administr
ation
Route

Virus
Strain

Days
Post-
Infection

Mean Log
Reductio
n in Lung
Viral Titer
(PFU/g or
TCID50/g)

Citation

TDI-

015051
150 mg/kg

Oral

gavage

Not

Specified
4

~2.5 log10

TCID50/g
[1]

C10
120 mg/kg,

BID

Intraperiton

eal

Wuhan-Hu-

1
4

~2 log10

PFU/g
[2]

Nirmatrelvir
Not

Specified

Not

Specified

Omicron

Subvariant

s (JN.1,

LB.1)

Not

Specified

Significant

reduction,

near limit

of

detection

[3]

Nirmatrelvir
Not

Specified

Not

Specified

Omicron

Subvariant

(KP.3.1.1)

Not

Specified

Substantial

reduction
[3]

Remdesivir

(Liposomal

)

10 mg/kg,

BID
Intranasal

Not

Specified

Not

Specified

Significant

reduction

in viral

loads in

lungs and

brain

[4]

Remdesivir

(Veklury®)

20 mg/kg,

BID

Intraperiton

eal

Not

Specified

Not

Specified

Limited

impact on

viral titers

in the brain

[4][5]

Table 2: Survival Rate
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Compound Dosage
Administrat
ion Route

Virus Strain
Survival
Rate (%)

Citation

C10 Not Specified Not Specified Wuhan-Hu-1

Not explicitly

stated, but

implied

improvement

[6]

Nirmatrelvir Not Specified Not Specified Not Specified

Potently

protected

mice from

death

[7]

Remdesivir

(Liposomal)

10 mg/kg,

BID
Intranasal Not Specified 100% [4][5]

Remdesivir

(Veklury®)

20 mg/kg,

BID

Intraperitonea

l
Not Specified

37.5%

(62.5%

death)

[5]

Experimental Protocols
Detailed methodologies for the key in vivo experiments are crucial for the interpretation and

replication of the findings.

Study of C10 in K18-hACE2 Mice[2]

Animal Model: K18-hACE2 transgenic mice.

Virus Inoculation: Intranasal inoculation with 5000 PFU of SARS-CoV-2 strain Wuhan-Hu-1.

Treatment: Intraperitoneal injection of C10 at doses of 60 mg/kg, 120 mg/kg, or 180 mg/kg,

administered twice daily (B.I.D) for 3 days. A vehicle control group and a remdesivir (15

mg/kg) group were included for comparison.

Outcome Measures: Lung viral titers were determined at day 4 post-infection and expressed

as log10(PFU/g) of lung tissue.

Study of Nirmatrelvir in K18-hACE2 Mice[3][8]
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Animal Model: 8–10-week-old K18-hACE2 mice (3 male, 3 female per group).

Virus Inoculation: Intranasal infection with SARS-CoV-2 WA1/2020, JN.1, LB.1, or KP.3.1.1.

Treatment: Details on the specific dosage and administration route of nirmatrelvir were not

provided in the abstract. Treatment was compared to a vehicle control.

Outcome Measures: Lung viral titers were significantly reduced in the nirmatrelvir-treated

groups compared to the vehicle control.

Study of Liposomal Remdesivir in K18-hACE2 Mice[4][5]

Animal Model: K18-hACE2 mice.

Virus Inoculation: Infected with SARS-CoV-2.

Treatment: Repeated intranasal administration of liposomal remdesivir (LRDV) at 10 mg/kg,

twice daily (BID) for 5 days. Comparison was made to intraperitoneally administered

Veklury® (remdesivir) at 20 mg/kg/bid.

Outcome Measures: Survival rate up to 15 days post-infection and viral loads in the brain

and lungs.

Visualizing Molecular Pathways and Experimental
Design
SARS-CoV-2 nsp14 Signaling Pathway

The SARS-CoV-2 nsp14 protein has been shown to activate pro-inflammatory signaling

pathways, including NF-κB and MAPK, contributing to the cytokine storm observed in severe

COVID-19.[9][10][11][12][13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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